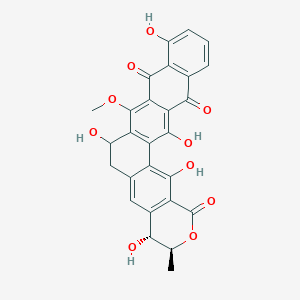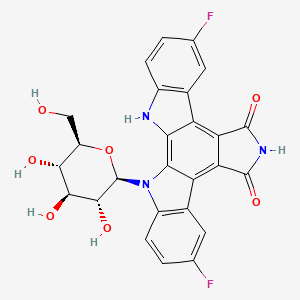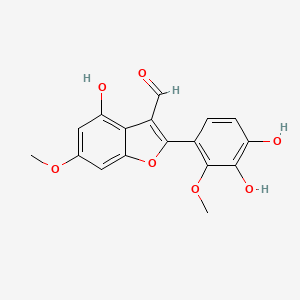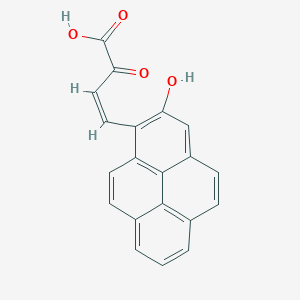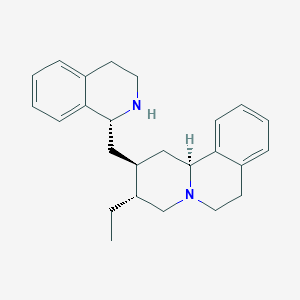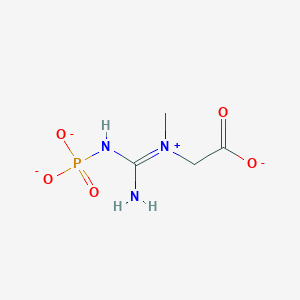
N-phosphocreatinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phosphocreatinate(2-) is dianion of N-phosphocreatine arising from deprotonation of the phospho and carboxy groups and protonation of the guanidino group; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a N-phosphocreatine.
Scientific Research Applications
1. Noninvasive Study of Metabolism in Cutaneous Tissue
N-Phosphocreatine is significant in studying skin metabolism. The use of human in vivo phosphorus (31P) magnetic resonance spectroscopy, which identifies phosphocreatine as a major energy phosphometabolite in human skin, can facilitate understanding of the pathophysiology of skin diseases and have clinical applications in dermatology and cutaneous surgery (Zemtsov, Ng, & Xue, 1989).
2. Understanding Neuronal Damage in Glaucoma
Research on the phosphorylation of the heavy neurofilament subunit (NF-H) in an experimental glaucoma model of monkeys revealed significant dephosphorylation in glaucomatous eyes. This finding suggests that N-Phosphocreatine and related processes may play a role in understanding the damage to axonal transport in glaucoma (Kashiwagi et al., 2003).
3. Bisphosphonates' Antitumor Activity
Bisphosphonates, specifically nitrogen-containing bisphosphonates (N-BPs), are used to improve bone health in cancer patients. They exhibit anticancer activity by interacting with macrophages, endothelial cells, and tumor cells. This indicates that N-Phosphocreatine, as part of N-BPs, has significant implications in cancer research and treatment (Clézardin, 2011).
4. Cytosolic Entry of Nitrogen-Containing Bisphosphonates
A study identified a transporter complex crucial for the cytosolic entry of N-BPs, highlighting the importance of N-Phosphocreatine in understanding the delivery mechanism to molecular targets in the treatment of bone-related diseases (Yu et al., 2018).
5. Promotion of Bone Repair and Regeneration
Phosphocreatine-modified chitosan porous scaffolds have been shown to significantly enhance osteogenic differentiation and bone regeneration, demonstrating the potential of N-Phosphocreatine in tissue engineering and regenerative medicine (Liu et al., 2018).
properties
Product Name |
N-phosphocreatinate |
|---|---|
Molecular Formula |
C4H8N3O5P-2 |
Molecular Weight |
209.1 g/mol |
IUPAC Name |
2-[[amino-(phosphonatoamino)methylidene]-methylazaniumyl]acetate |
InChI |
InChI=1S/C4H10N3O5P/c1-7(2-3(8)9)4(5)6-13(10,11)12/h2H2,1H3,(H5,5,6,8,9,10,11,12)/p-2 |
InChI Key |
RMRKEMHUAGATCC-UHFFFAOYSA-L |
SMILES |
C[N+](=C(N)NP(=O)([O-])[O-])CC(=O)[O-] |
Canonical SMILES |
C[N+](=C(N)NP(=O)([O-])[O-])CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![TG(16:0/16:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1242498.png)



![[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242506.png)

![[3-(Diethylamino)-2,2-dimethylpropyl] 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylate](/img/structure/B1242508.png)
